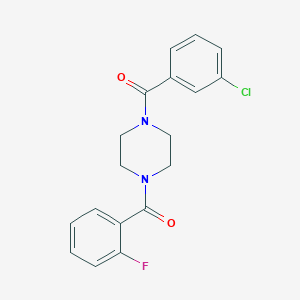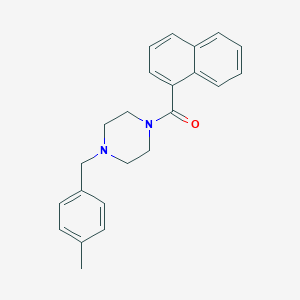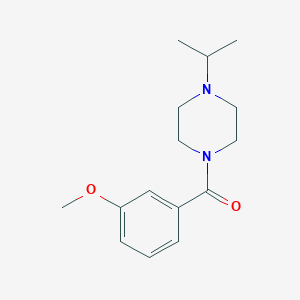
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as R1487, is a chemical compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine is not yet fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. It has also been shown to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. It has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and make it more suitable for in vivo applications.
Conclusion:
In conclusion, 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained attention for its potential therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
Produktname |
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-11-16(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)14-15-3-5-20-6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI-Schlüssel |
ONHIRFWQHRNEKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)